molecular formula C23H18N6O2S B6431585 (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 577769-55-2

(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B6431585
CAS No.: 577769-55-2
M. Wt: 442.5 g/mol
InChI Key: QBKBGHVCRRCIBZ-VULFUBBASA-N
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Description

The structure features:

  • A pyrrolo[2,3-b]quinoxaline core, providing a planar aromatic system for π-π interactions.
  • An (E)-pyridin-3-ylmethylene substituent at position N1, introducing a basic nitrogen for hydrogen bonding or metal coordination.
  • A tosyl (p-toluenesulfonyl) group at position 3, contributing steric bulk and electron-withdrawing properties.
  • 1,2-Diamine groups, which may enhance solubility and enable chelation or hydrogen-bonding interactions.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-15-8-10-17(11-9-15)32(30,31)21-20-23(28-19-7-3-2-6-18(19)27-20)29(22(21)24)26-14-16-5-4-12-25-13-16/h2-14H,24H2,1H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBGHVCRRCIBZ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves several steps One common method starts with the preparation of the pyrroloquinoxaline core, which can be achieved through the cyclization of functionalized pyrroles and quinoxaline derivativesThe tosyl group is introduced through a sulfonation reaction using tosyl chloride in the presence of a base .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions .

Chemical Reactions Analysis

(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound also interacts with other enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
(E)-N1-(Pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine (Target) Not provided Pyridin-3-ylmethylene (N1), Tosyl (C3) Not provided High potential for kinase inhibition; tosyl enhances metabolic stability
(E)-N1-(Furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine Not provided Furan-2-ylmethylene (N1), m-Tosyl (C3) Not provided Reduced basicity vs. pyridine; m-tosyl may lower steric hindrance
N-Allyl-2-amino-1-[(E)-(2-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C20H17N7O 2-Pyridinylmethylene (N1), Allyl carboxamide (C3) 371.404 Carboxamide enhances H-bonding; allyl group increases lipophilicity

Substituent Effects on Electronic and Steric Properties

  • Pyridine vs. Furan Moiety (N1 Substituent): The target compound’s pyridin-3-ylmethylene group offers a basic nitrogen for protonation or coordination, unlike the non-basic furan analog. This difference may influence binding to acidic residues in enzymatic targets (e.g., kinases). The furan analog’s oxygen atom could instead engage in weaker dipole interactions.
  • Tosyl vs. m-Tolylsulfonyl (C3 Substituent): The para-substituted tosyl group in the target compound creates stronger electron-withdrawing effects compared to the meta-substituted m-tolylsulfonyl in ’s analog.
  • Carboxamide vs. Tosyl (C3 Substituent): The carboxamide group in ’s compound introduces hydrogen-bond donors/acceptors, likely enhancing target affinity compared to the sulfonyl group in the target compound. However, the allyl chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

(E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are notable for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H18N6O2SC_{23}H_{18}N_{6}O_{2}S, with a molecular weight of 442.5 g/mol. It features a pyridinylmethylene group and a tosyl group attached to the pyrroloquinoxaline core, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds within the quinoxaline family exhibit significant anticancer properties. For instance, research has shown that pyrroloquinoxalines can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves interference with kinase signaling pathways, which are crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MCF-73.5Kinase inhibition
A5494.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with protein synthesis.

Table 2: Antimicrobial Activity Data

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa20.0 µg/mL

The biological activity of (E)-N1-(pyridin-3-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer progression.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell walls or inhibit essential metabolic processes.

Case Studies

In a notable case study involving a series of pyrroloquinoxaline derivatives, researchers observed that modifications to the substituents on the quinoxaline core significantly impacted biological activity. The presence of electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity profiles in normal cells.

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